Pyridinium dichromate

Descripción

Propiedades

IUPAC Name |

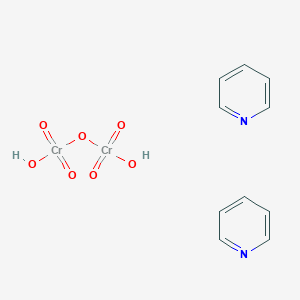

hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.2Cr.2H2O.5O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBVKBFIWMOMHF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.O[Cr](=O)(=O)O[Cr](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cr2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20039-37-6 | |

| Record name | Pyridinium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDINIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7AV7UFN7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridinium Dichromate: A Comprehensive Technical Guide for Synthetic Chemists

An in-depth exploration of the synthesis, properties, and applications of Pyridinium Dichromate (PDC) as a selective oxidizing agent in organic synthesis.

This compound (PDC), with the chemical formula (C₅H₅NH)₂Cr₂O₇, is a powerful and selective oxidizing agent widely employed in organic chemistry.[1][2] This guide provides researchers, scientists, and drug development professionals with a thorough understanding of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and mechanistic insights. PDC is particularly valued for its ability to convert primary and secondary alcohols to aldehydes and ketones, respectively, under mild and neutral conditions.[1][3] It is considered less acidic than the related pyridinium chlorochromate (PCC), making it more suitable for reactions involving acid-sensitive substrates.[1]

Core Properties and Data Presentation

PDC is commercially available as a stable, orange-colored solid that is not hygroscopic and can be handled in the open air.[1] Its solubility profile is a key determinant of its application in various reaction media.

| Property | Value | References |

| Chemical Formula | (C₅H₅NH)₂Cr₂O₇ | [1] |

| Molar Mass | 376.2 g/mol | |

| Appearance | Orange solid | [1] |

| Melting Point | 152-153 °C | |

| Solubility | Soluble in water, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Sparingly soluble in Dichloromethane (CH₂Cl₂) and Chloroform (CHCl₃). | [1] |

Synthesis and Reaction Mechanisms

The preparation of this compound involves the reaction of chromium trioxide with pyridine in an aqueous medium under controlled temperature conditions. The choice of solvent and the presence of water are critical for the outcome of PDC-mediated oxidations.

Signaling Pathway for PDC Synthesis

The synthesis of PDC is a straightforward acid-base reaction followed by salt formation.

Caption: Synthesis of this compound.

General Mechanism of Alcohol Oxidation by PDC

The oxidation of alcohols by PDC is believed to proceed through the formation of a chromate ester intermediate. This intermediate then undergoes an elimination reaction to yield the carbonyl compound and a reduced chromium species.

Caption: General mechanism of alcohol oxidation by PDC.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of PDC and its use in the oxidation of various types of alcohols.

Synthesis of this compound (PDC)

This protocol describes the preparation of PDC from chromium trioxide and pyridine.[1][4]

Materials:

-

Chromium trioxide (CrO₃)

-

Pyridine (C₅H₅N)

-

Deionized water

-

Acetone

-

Ice bath

Procedure:

-

In a flask, dissolve chromium trioxide in a minimum amount of deionized water with cooling in an ice bath.

-

Slowly add pyridine to the cooled solution with continuous stirring. The reaction is exothermic and the temperature should be maintained at ice-cold conditions.

-

After the addition is complete, continue stirring for a short period.

-

To the resulting solution, add 5 volumes of cold acetone to precipitate the orange crystals of this compound.

-

Cool the mixture to -20°C for 3 hours to ensure complete crystallization.

-

Collect the orange crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Oxidation of a Primary Alcohol to an Aldehyde

This protocol details the selective oxidation of a primary alcohol to an aldehyde using PDC in dichloromethane.[1][5]

Materials:

-

Primary alcohol

-

This compound (PDC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Molecular sieves (optional, but recommended)[5]

-

Celite or silica gel[6]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

To a stirred suspension of the primary alcohol and molecular sieves in anhydrous dichloromethane, add PDC (1.5 to 2.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Stir the reaction mixture overnight. A brown, tar-like precipitate will form.[5]

-

Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite or silica gel to remove the chromium residues.[1][5]

-

Wash the filter cake with fresh dichloromethane.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.

Oxidation of a Secondary Alcohol to a Ketone

The oxidation of secondary alcohols to ketones follows a similar procedure to that of primary alcohols, generally with high efficiency.[1]

Materials:

-

Secondary alcohol

-

This compound (PDC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Celite or silica gel

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the secondary alcohol in anhydrous dichloromethane, add PDC (1.5 equivalents).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up the reaction as described in the protocol for the oxidation of primary alcohols to aldehydes (filtration through Celite, washing, drying, and concentration).

Oxidation of a Primary Alcohol to a Carboxylic Acid

In a polar solvent like dimethylformamide (DMF), non-conjugated primary alcohols can be oxidized to carboxylic acids.[1][6]

Materials:

-

Non-conjugated primary alcohol

-

This compound (PDC)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Aqueous hydrochloric acid (HCl)

Procedure:

-

Dissolve the primary alcohol in anhydrous DMF.

-

Add an excess of PDC (typically 3-4 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether.

-

Wash the combined organic extracts with aqueous HCl, then with aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the carboxylic acid. Purification can be achieved by recrystallization or column chromatography.

Experimental Workflow for PDC Oxidation

The general workflow for a PDC-mediated oxidation reaction involves the reaction setup, monitoring, work-up, and purification steps.

Caption: General experimental workflow for PDC oxidation.

Safety and Handling

Chromium(VI) compounds, including PDC, are toxic and carcinogenic and must be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. The disposal of chromium waste must follow institutional safety guidelines.

Conclusion

This compound is a versatile and selective oxidizing agent with broad utility in modern organic synthesis. Its ability to oxidize alcohols to carbonyl compounds under mild conditions makes it an invaluable tool for the synthesis of complex molecules. By understanding the underlying mechanisms and adhering to detailed experimental protocols, researchers can effectively leverage the synthetic potential of PDC while ensuring safe laboratory practices.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Pyridinium Dichromate (PDC)

This compound (PDC), also known as the Cornforth reagent, is a versatile and selective oxidizing agent with significant applications in modern organic synthesis.[1][2] Discovered by E. J. Corey and G. Schmidt in 1979, this compound provides a milder alternative to other chromium(VI) reagents, enabling the controlled oxidation of alcohols and other functionalities, a crucial step in the synthesis of complex molecules, including pharmaceutical intermediates.[3] This guide offers a comprehensive overview of the chemical properties, reactivity, experimental protocols, and safety considerations associated with this compound.

Core Chemical Properties

PDC is an orange-yellow to reddish-brown crystalline solid that is non-hygroscopic and stable in air, which facilitates its handling and storage under normal laboratory conditions.[1][2][4][5] It is the dipyridinium salt of dichromic acid.[6] A key advantage of PDC is its solubility in a range of organic solvents, which enhances its utility in various reaction setups.[7][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Chemical Formula | C₁₀H₁₂Cr₂N₂O₇ or [C₅H₅NH]₂[Cr₂O₇] | [2][8] |

| Molecular Weight | 376.21 g/mol | [5][8][9] |

| Appearance | Orange to brownish-red crystalline powder | [4][5][8] |

| Melting Point | 152-153 °C | [1][5][9][10] |

| CAS Number | 20039-37-6 | [2][5] |

| Solubility | Soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Sparingly soluble in dichloromethane (CH₂Cl₂) and chloroform. Insoluble in hexane, ether, and ethyl acetate. | [3][4][11] |

| Stability | Stable in air, non-hygroscopic. | [2][4][7] |

Reactivity and Synthetic Applications

PDC is a powerful but mild oxidizing agent primarily used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][5][6] Its reactivity is notably influenced by the choice of solvent, allowing for selective transformations.

Oxidation of Alcohols

The most common application of PDC is the oxidation of alcohols. The reaction conditions are generally mild and neutral.[4]

-

Primary Alcohols to Aldehydes: In anhydrous dichloromethane (CH₂Cl₂), PDC efficiently oxidizes primary alcohols to aldehydes with high yields, stopping at the aldehyde stage without significant over-oxidation to carboxylic acids.[1][4] This selectivity is a major advantage over stronger oxidants.

-

Primary Alcohols to Carboxylic Acids: When dimethylformamide (DMF) is used as the solvent, non-conjugated primary alcohols are oxidized all the way to carboxylic acids.[4]

-

Secondary Alcohols to Ketones: Secondary alcohols are readily oxidized to ketones using PDC in solvents like CH₂Cl₂ or DMF.[1][4]

-

Allylic and Benzylic Alcohols: Conjugated primary alcohols, such as allylic and benzylic alcohols, are selectively oxidized to the corresponding aldehydes, even when the reaction is conducted in DMF.[4]

Selectivity and Reaction Conditions

PDC is less acidic than the related pyridinium chlorochromate (PCC), making it the preferred reagent for oxidizing substrates that are sensitive to acid.[4][7] For reactions involving highly acid-sensitive functional groups, a buffer such as sodium acetate can be added to ensure completely neutral conditions.[1][4]

PDC oxidations can be slow.[4] To enhance the reaction rate, various accelerators can be employed:

-

Activated molecular sieves

-

Organic acids (e.g., acetic acid, pyridinium trifluoroacetate (PTFA), pyridinium tosylate (PPTS))

-

Acetic anhydride[4]

Maintaining anhydrous conditions is critical, especially when the desired product is an aldehyde, as the presence of water can lead to the formation of carboxylic acids.[4]

Other Synthetic Applications

Beyond alcohol oxidation, PDC is utilized in several other transformations:

-

Oxidation of silyl ethers and acetals to esters.[6]

-

Conversion of didehydroketones to enones.[6]

-

Synthesis of complex molecules in pharmaceutical research.[8]

Reaction Mechanisms and Workflows

The mechanism for PDC oxidation of alcohols is believed to proceed through the formation of a chromate ester, followed by an elimination step.

Caption: General mechanism for alcohol oxidation by PDC.

The choice of solvent is a critical parameter that dictates the final product when oxidizing primary alcohols.

Caption: Solvent-dependent oxidation of primary alcohols with PDC.

Experimental Protocols

Protocol 1: Synthesis of this compound (Cornforth Reagent)

This procedure must be performed with extreme caution due to the exothermic and potentially explosive nature of the reaction.

-

Preparation: Prepare a concentrated aqueous solution of chromium trioxide (CrO₃).

-

Reaction: Cool a flask containing pyridine in an ice bath. Slowly and carefully add the CrO₃ solution to the pyridine with vigorous stirring.[2] Maintaining a low temperature is crucial to control the reaction.

-

Precipitation: The orange solid product, this compound, will precipitate from the solution.

-

Isolation: Collect the crystals by filtration.

-

Purification: Wash the collected solid with cold acetone and dry it under a vacuum to yield the final product.[2][6]

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Procedure for Oxidation of a Primary Alcohol to an Aldehyde

This protocol describes a typical laboratory-scale oxidation using PDC.

-

Setup: To a stirred suspension of the primary alcohol (1 equivalent) and freshly activated molecular sieves in anhydrous dichloromethane (CH₂Cl₂), add this compound (approx. 2.5 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

-

Reaction: Allow the mixture to stir overnight. A brown, tar-like material will typically precipitate as the reaction progresses.[12] The addition of molecular sieves or Celite can prevent this residue from adhering to the flask.[12][13]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite or silica gel, washing the pad with additional CH₂Cl₂.

-

Extraction: Combine the organic filtrates and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: If necessary, purify the crude product by column chromatography.[12]

Caption: Experimental workflow for the oxidation of an alcohol using PDC.

Safety, Handling, and Storage

Chromium(VI) compounds are hazardous and must be handled with appropriate safety precautions.[4][7]

Table 2: Hazard Summary for this compound

| Hazard | Description | Citations |

| Carcinogenicity | Suspected human carcinogen. May cause cancer by inhalation. | [2][14] |

| Oxidizer | Strong oxidizer. Contact with combustible material may cause fire. | [14] |

| Toxicity | Toxic. Irritating to eyes, skin, and respiratory system. | [2][5] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [2][14] |

Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Minimize dust generation and accumulation.

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[14]

-

Store separately from combustible and reducing materials.[14][16]

First Aid and Spills

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable container for disposal. Do not use combustible materials like paper towels for cleanup.[15] Release into the environment must be avoided.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. Cornforth reagent - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. adichemistry.com [adichemistry.com]

- 5. This compound (PDC) [commonorganicchemistry.com]

- 6. This compound | 20039-37-6 [chemicalbook.com]

- 7. This compound (PDC) [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound [stenutz.eu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Pyridinium Dichromate (PDC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Pyridinium Dichromate (PDC), a versatile and selective oxidizing agent. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the safe and efficient preparation of this important reagent.

Introduction

This compound (PDC), also known as the Cornforth reagent, is the dipyridinium salt of dichromic acid.[1][2] It is a mild and selective oxidizing agent widely used in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] Developed as an improvement over the more acidic Jones reagent and the hygroscopic Collins reagent, PDC offers the advantage of performing oxidations under nearly neutral conditions, making it suitable for substrates with acid-sensitive functional groups.[5][6] It is a stable, non-hygroscopic, bright orange solid that can be handled in the open air.[5][6]

The reagent's utility was significantly advanced by E. J. Corey and G. Schmidt in 1979, who detailed its application in various aprotic solvents, noting that the choice of solvent can influence the oxidation product.[7][8] For instance, in dichloromethane (DCM), primary alcohols are selectively oxidized to aldehydes, whereas in dimethylformamide (DMF), non-conjugated primary alcohols can be further oxidized to carboxylic acids.[5][6]

Attention: All chromium (VI) compounds, including PDC, are toxic and carcinogenic and must be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2][3]

Synthesis Protocols

The most common and established method for the synthesis of PDC involves the reaction of chromium trioxide (CrO₃) with pyridine in an aqueous solution, followed by precipitation. Below are detailed protocols based on seminal literature and patented methods.

Corey and Schmidt Method

This protocol is adapted from the foundational 1979 paper by E. J. Corey and G. Schmidt, which established PDC as a staple reagent in organic synthesis.[8]

Experimental Protocol:

-

Preparation of Reagents:

-

Chromium trioxide (CrO₃, 1.00 mol, 100 g)

-

Pyridine (2.00 mol, 162 mL)

-

Deionized water

-

Acetone

-

-

Reaction Procedure:

-

To a solution of chromium trioxide (100 g) in water (100 mL), pyridine (162 mL) is gradually added with stirring and cooling in an ice bath to maintain the temperature.

-

The resulting solution is then treated with acetone (400 mL) and cooled to -20 °C.

-

After standing for 3 hours at -20 °C, the precipitated orange crystals of this compound are collected by filtration.

-

-

Purification and Drying:

-

The collected crystals are washed with cold acetone and dried in vacuo to yield the final product.[1]

-

Patented Industrial Protocol

This protocol is derived from a method disclosed in patent literature, providing a clear, scalable procedure.[9]

Experimental Protocol:

-

Preparation of Reagents:

-

Chromium trioxide (CrO₃, 0.50 mol, 50 g)

-

Pyridine (0.51 mol, 40.3 mL)

-

Deionized water (50 mL)

-

Acetone (200 mL)

-

-

Reaction Procedure:

-

In a 500 mL four-necked flask equipped with a thermometer and mechanical stirrer, add water (50 mL) and chromium trioxide (50 g).

-

While maintaining the temperature between 15-25 °C, slowly add pyridine (40.3 mL) dropwise to the reaction system.

-

After the addition of pyridine is complete, slowly add acetone (200 mL) to the reaction mixture.

-

Cool the mixture in an ice bath to induce precipitation.

-

-

Isolation and Drying:

-

Filter the cold mixture to collect the orange precipitate.

-

Wash the solid with an organic solvent (e.g., cold acetone).

-

Dry the product to obtain this compound.[9]

-

Quantitative Data

A direct comparison of yields for the synthesis of PDC itself is not extensively reported in the literature, with most sources focusing on the yield of subsequent oxidation reactions. However, the procedures are known to be high-yielding. The purity of the reagent is more critical and can be assessed by its physical properties and spectroscopic data.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₂Cr₂N₂O₇ | [10] |

| Molecular Weight | 376.2 g/mol | [11] |

| Appearance | Orange to brown solid | [5][6] |

| Melting Point | 152-153 °C | [1][11] |

| Solubility | Soluble in water, DMF, DMSO; Sparingly soluble in CH₂Cl₂, CHCl₃, acetone | [5][6] |

Spectroscopic Data:

| Spectroscopy | Characteristic Peaks | Reference |

| Infrared (IR) | 930, 875, 765, 730 cm⁻¹ (characteristic of the dichromate ion) | [1][8] |

| ¹³C NMR | Spectral data available, though specific shifts are not commonly reported in literature compilations. | [12] |

| ¹H NMR | Spectral data available, though specific shifts are not commonly reported in literature compilations. | [12][13] |

Visualizations

Chemical Reaction Pathway

The synthesis of this compound is an acid-base reaction followed by salt formation. Pyridine, a base, reacts with chromic acid (formed in situ from chromium trioxide and water) to form the pyridinium cation and the dichromate anion.

Caption: Formation of this compound from Chromium Trioxide and Pyridine.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of this compound.

Caption: General workflow for the synthesis and isolation of this compound.

References

- 1. This compound | 20039-37-6 [chemicalbook.com]

- 2. Cornforth reagent - Wikipedia [en.wikipedia.org]

- 3. This compound (PDC) [organic-chemistry.org]

- 4. fiveable.me [fiveable.me]

- 5. adichemistry.com [adichemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound (PDC) in Dimethylformamide. The Method of Corey and Schmidt [ouci.dntb.gov.ua]

- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 9. CN105237592A - Preparation method of allose derivative - Google Patents [patents.google.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound (PDC) [commonorganicchemistry.com]

- 12. This compound(20039-37-6) 13C NMR [m.chemicalbook.com]

- 13. This compound(20039-37-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Structure and Bonding of Pyridinium Dichromate (PDC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium dichromate (PDC), with the chemical formula [C₅H₅NH]₂[Cr₂O₇], is a powerful and versatile oxidizing agent widely employed in organic synthesis.[1] Its utility stems from its ability to convert primary and secondary alcohols to aldehydes and ketones, respectively, under relatively mild and neutral conditions.[2][3] This technical guide provides a comprehensive examination of the structure and bonding of PDC, detailing the ionic interaction between the pyridinium cations and the dichromate anion. Quantitative structural data, detailed experimental protocols for its synthesis and application in oxidation reactions, and visualizations of its bonding and reaction workflow are presented to serve as a critical resource for researchers in academia and the pharmaceutical industry.

Chemical Structure and Bonding

This compound is an ionic salt composed of two pyridinium cations ([C₅H₅NH]⁺) and one dichromate anion ([Cr₂O₇]²⁻). The primary force holding the compound together is the electrostatic attraction between the positively charged pyridinium ions and the negatively charged dichromate ion.

The Pyridinium Cation ([C₅H₅NH]⁺)

The pyridinium cation is the conjugate acid of pyridine.[4] It is an aromatic, planar, six-membered heterocyclic cation isoelectronic with benzene. The nitrogen atom in the ring is protonated, resulting in a positive charge that is delocalized across the aromatic system.

The Dichromate Anion ([Cr₂O₇]²⁻)

The dichromate anion consists of two chromium atoms in a +6 oxidation state, each tetrahedrally coordinated to four oxygen atoms. The two tetrahedra are linked by a bridging oxygen atom. This bridging Cr-O-Cr bond is a key feature of the dichromate ion's structure. The terminal chromium-oxygen bonds have significant double bond character.

Quantitative Structural Data

The following tables summarize the key bond lengths and angles for the constituent ions of this compound, compiled from spectroscopic and crystallographic data of related compounds.

Table 1: Bond Lengths and Angles of the Dichromate Anion

| Parameter | Value |

| Bridging Cr-O Bond Length | ~179 pm[5][6] |

| Terminal Cr-O Bond Length | ~163 pm[5][6] |

| Cr-O-Cr Bond Angle | ~126°[2][7] |

Table 2: Bond Lengths and Angles of the Pyridinium Cation

| Parameter | Value |

| C-N Bond Length | ~1.340 Å |

| C-C Bond Length (adjacent to N) | ~1.390 Å |

| C-C Bond Length (distal to N) | ~1.400 Å |

| C-N-C Bond Angle | ~116.7° |

| C-C-N Bond Angle | ~124° |

| C-C-C Bond Angle | ~118.1° - 118.6° |

| Data for the pyridinium cation is based on the structure of pyridine. |

Bonding Visualization

The ionic bonding in this compound can be represented as the electrostatic interaction between the two pyridinium cations and the dichromate anion.

References

- 1. Cornforth reagent - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Pyridinium - Wikipedia [en.wikipedia.org]

- 5. Identify the correct structure of dichromate ion class 12 chemistry CBSE [vedantu.com]

- 6. m.youtube.com [m.youtube.com]

- 7. collegedunia.com [collegedunia.com]

The Advent of Pyridinium Dichromate: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Pyridinium dichromate (PDC), a cornerstone reagent in organic synthesis, emerged from the need for a mild and selective oxidizing agent for the conversion of alcohols to carbonyl compounds. This technical guide delves into the discovery and history of PDC, providing a comprehensive overview of its development, key experimental protocols, and the mechanistic intricacies of its reactivity.

A Historical Perspective: The Quest for Controlled Alcohol Oxidation

Prior to the advent of this compound, the oxidation of alcohols was often fraught with challenges. Strong, acidic chromium(VI) reagents like the Jones reagent (chromic acid in acetone) were effective but lacked selectivity, often leading to over-oxidation of primary alcohols to carboxylic acids and being incompatible with acid-sensitive functional groups. The Sarett and Collins reagents, complexes of chromium trioxide with pyridine, offered milder conditions but were often difficult to prepare and handle, being hygroscopic and prone to ignition. The development of pyridinium chlorochromate (PCC) in 1975 by E.J. Corey and J. William Suggs was a significant step forward, providing a stable, commercially available, and selective reagent for the oxidation of primary alcohols to aldehydes. However, the acidic nature of PCC still limited its application with highly acid-sensitive substrates.

The Discovery of this compound (PDC)

The compound this compound, with the chemical formula [C₅H₅NH]₂[Cr₂O₇], was first described by Sir John Warcup Cornforth and his colleagues in 1962, earning it the eponym "Cornforth reagent".[1] However, its full potential as a versatile oxidizing agent in organic synthesis was unlocked and extensively developed by E.J. Corey and G. Schmidt in 1979.[1][2] Their work established PDC as a mild, non-hygroscopic, and nearly neutral reagent, making it particularly suitable for the oxidation of a wide range of alcohols, including those with acid-labile protecting groups.[3][4]

Synthesis and Properties of this compound

This compound is typically prepared as an orange crystalline solid by the addition of pyridine to a cooled aqueous solution of chromium trioxide.[1][2][3] The resulting precipitate can be filtered, washed, and dried. It is stable in air and has a nearly neutral pH.[1] PDC is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and sparingly soluble in dichloromethane (DCM) and chloroform.[2][4]

Key Applications in Alcohol Oxidation

The primary application of this compound is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][5] A key advantage of PDC over other chromium(VI) reagents is its solvent-dependent reactivity. In dichloromethane, the oxidation of primary alcohols selectively yields aldehydes in high yields.[4] In contrast, when DMF is used as the solvent, non-conjugated primary alcohols are oxidized to carboxylic acids.[4] However, allylic and benzylic primary alcohols still yield aldehydes even in DMF.[4]

Quantitative Data on PDC Oxidations

The following tables summarize representative quantitative data for the oxidation of various alcohols using this compound, highlighting the efficiency and selectivity of this reagent.

Table 1: Oxidation of Primary Alcohols to Aldehydes with PDC in Dichloromethane

| Alcohol Substrate | Product | Yield (%) | Reaction Time (h) |

| 1-Decanol | Decanal | 98 | 7 |

| Geraniol | Geranial | 92 | 5 |

| 3-Phenyl-1-propanol | 3-Phenylpropanal | 87 | 10 |

| Cinnamyl alcohol | Cinnamaldehyde | 97 | 4 |

Data compiled from various sources reporting on Corey and Schmidt's work.

Table 2: Oxidation of Secondary Alcohols to Ketones with PDC in Dichloromethane

| Alcohol Substrate | Product | Yield (%) | Reaction Time (h) |

| 2-Octanol | 2-Octanone | 96 | 6 |

| Cyclohexanol | Cyclohexanone | 95 | 5 |

| Benzhydrol | Benzophenone | 99 | 4 |

| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 94 | 8 |

Data compiled from various sources reporting on Corey and Schmidt's work.

Table 3: Oxidation of Primary Alcohols to Carboxylic Acids with PDC in Dimethylformamide

| Alcohol Substrate | Product | Yield (%) | Reaction Time (h) |

| 1-Heptanol | Heptanoic acid | 85 | 12 |

| 1,10-Decanediol | Sebacic acid | 82 | 15 |

Data compiled from various sources reporting on Corey and Schmidt's work.

Experimental Protocols

Preparation of this compound (Cornforth-Corey-Schmidt Method)

Materials:

-

Chromium trioxide (CrO₃)

-

Pyridine (C₅H₅N)

-

Deionized water

-

Acetone

Procedure:

-

A solution of chromium trioxide in water is prepared and cooled in an ice bath.

-

Pyridine is slowly added to the cooled solution with stirring.

-

The resulting orange precipitate of this compound is collected by filtration.

-

The solid is washed with cold acetone and dried under vacuum to yield the final product.

General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

Materials:

-

Primary alcohol

-

This compound (PDC)

-

Anhydrous dichloromethane (DCM)

-

Celite or molecular sieves (optional, but recommended)

Procedure:

-

To a stirred suspension of this compound (1.5 equivalents) in anhydrous dichloromethane, the primary alcohol (1 equivalent) is added in one portion at room temperature. The addition of an inert material like Celite can prevent the formation of tarry residues.[6]

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure, and the crude aldehyde can be further purified by distillation or column chromatography.

Reaction Mechanism and Visualization

The oxidation of alcohols by this compound is believed to proceed through the formation of a chromate ester intermediate. This is followed by a rate-determining step involving the abstraction of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound and a reduced chromium species.

Caption: Proposed mechanism for the oxidation of an alcohol by PDC.

Conclusion

The development of this compound by Cornforth and its subsequent application in organic synthesis by Corey and Schmidt marked a significant advancement in the field of alcohol oxidation. Its mild and selective nature, coupled with its ease of handling, established PDC as a valuable tool for synthetic chemists. While newer, less toxic oxidizing agents have been developed, the historical importance and foundational role of PDC in shaping modern synthetic strategies remain undeniable. This guide provides the essential historical context, practical data, and procedural knowledge for researchers and professionals working in drug development and other areas of chemical synthesis to understand and appreciate the impact of this important reagent.

References

- 1. Cornforth reagent - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. This compound (PDC) [organic-chemistry.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Cornforth reagent | C10H12Cr2N2O7 | CID 2724130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Pyridinium Dichromate (PDC): A Comprehensive Technical Guide for Researchers

CAS Number: 20039-37-6

This technical guide provides an in-depth overview of pyridinium dichromate (PDC), a versatile and selective oxidizing agent widely employed in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, applications, and experimental protocols, with a focus on its role in the controlled oxidation of alcohols.

Core Properties and Data

This compound is an orange-yellow crystalline solid that is valued for its mild and selective oxidizing capabilities.[1] It is less acidic than the related pyridinium chlorochromate (PCC), making it more suitable for reactions involving acid-sensitive substrates.[2][3] Key quantitative data for PDC are summarized in the table below.

| Property | Value | References |

| CAS Number | 20039-37-6 | [4] |

| Molecular Formula | C₁₀H₁₂Cr₂N₂O₇ | [5] |

| Molecular Weight | 376.20 g/mol | [4] |

| Appearance | Orange to brownish-red crystalline powder | |

| Melting Point | 152-153 °C | [1] |

| Solubility | Soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Sparingly soluble in dichloromethane, chloroform, and acetone. | [2][5][6] |

Synthesis of this compound

PDC can be synthesized by the reaction of chromium trioxide (CrO₃) with pyridine in an aqueous solution. A common method involves the slow addition of a concentrated aqueous solution of chromium trioxide to pyridine, often cooled with an ice bath to manage the exothermic reaction.[5] The resulting orange precipitate is then filtered, washed with a suitable solvent like acetone, and dried to yield this compound.[5]

Applications in Organic Synthesis

The primary application of PDC in organic synthesis is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][5] Its selectivity and mild reaction conditions make it a valuable reagent in multi-step syntheses, particularly in the development of complex molecules and pharmaceutical intermediates.[1][7]

Selective Oxidation of Alcohols

A key advantage of PDC is its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, especially when used in anhydrous dichloromethane.[2][7] The choice of solvent can influence the reaction outcome; in dimethylformamide (DMF), primary alcohols can be further oxidized to carboxylic acids.[2] Secondary alcohols are reliably oxidized to ketones.[2]

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde

This protocol provides a general procedure for the oxidation of a primary alcohol to its corresponding aldehyde using this compound in dichloromethane.

Materials:

-

Primary alcohol

-

This compound (PDC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Celite® or molecular sieves

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous dichloromethane. To this solution, add Celite® or powdered molecular sieves. This helps to prevent the formation of a tar-like residue that can trap the product.[8][9]

-

Addition of PDC: While stirring, add this compound (typically 1.5 to 2 equivalents) portion-wise to the reaction mixture. The reaction is usually carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.

-

Workup: Upon completion, the reaction mixture is diluted with dichloromethane and filtered through a pad of Celite® to remove the chromium salts and other solid byproducts.

-

Extraction and Washing: The filtrate is transferred to a separatory funnel and washed successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude aldehyde.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Reaction Mechanism and Visualization

The oxidation of an alcohol by this compound is believed to proceed through the formation of a chromate ester intermediate. This is followed by the rate-determining step, which involves the abstraction of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound and a reduced chromium species.

Below is a DOT language script for a Graphviz diagram illustrating the generalized mechanism of alcohol oxidation by PDC.

Caption: Generalized mechanism of alcohol oxidation by PDC.

Safety and Handling

This compound is a chromium(VI) compound and should be handled with appropriate safety precautions. Chromium(VI) compounds are toxic and potential carcinogens.[5] It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. As a strong oxidizing agent, PDC can promote fires and may be explosive in contact with certain organic materials.[10] Proper disposal of chromium waste is also critical due to its environmental toxicity.[5][10]

References

- 1. nbinno.com [nbinno.com]

- 2. adichemistry.com [adichemistry.com]

- 3. This compound (PDC) [organic-chemistry.org]

- 4. Cornforth reagent | C10H12Cr2N2O7 | CID 2724130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cornforth reagent - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. nbinno.com [nbinno.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. PDC Pyridium Dichromate Oxidations – Cornforth Reagent - Wordpress [reagents.acsgcipr.org]

Pyridinium Dichromate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Pyridinium Dichromate (PDC), a pivotal reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, established experimental protocols for its use in oxidation reactions, and the underlying mechanistic pathways.

Core Properties of this compound

This compound is a strong oxidizing agent with the chemical formula [C₅H₅NH]₂[Cr₂O₇].[1] First introduced by Cornforth in 1962, it has become a valuable tool for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It is recognized for its milder and more selective nature compared to other chromium-based oxidants like Jones reagent, particularly in its ability to halt the oxidation of primary alcohols at the aldehyde stage without significant over-oxidation to carboxylic acids.[2]

The key quantitative data for this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂Cr₂O₇[3][4] |

| Molecular Weight | 376.20 g/mol [4] |

| Appearance | Orange to brown solid[3] |

| Melting Point | 145 to 147 °C (293 to 297 °F; 418 to 420 K)[3] |

| Solubility | Soluble in water[3] |

Experimental Protocols

The primary application of this compound is the oxidation of alcohols. The following sections provide detailed methodologies for these transformations.

General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde

This procedure outlines the general steps for the selective oxidation of a primary alcohol to its corresponding aldehyde using PDC in dichloromethane.

Materials:

-

Primary alcohol (substrate)

-

This compound (PDC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Celite or molecular sieves

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (Celite) for filtration

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred suspension of the primary alcohol (1 equivalent) and an adsorbent like Celite or molecular sieves in anhydrous dichloromethane (20 volumes), add this compound (2.5 equivalents) portion-wise at room temperature under an inert atmosphere.[3] The addition of Celite or molecular sieves helps to prevent the agglomeration of a tar-like precipitate that can form during the reaction.[3][4]

-

Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture, which will contain a solid precipitate, is filtered through a pad of Celite. The filter cake is then washed with fresh dichloromethane.

-

The combined organic filtrates are washed sequentially with water (10 volumes) and a brine solution (5 volumes).

-

The resulting organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

Considerations for Reaction Conditions

-

Solvent: Dichloromethane is the most commonly used solvent for achieving selective oxidation to the aldehyde.[5] In a polar solvent like dimethylformamide (DMF), the oxidation of non-conjugated primary alcohols can proceed to the carboxylic acid.[5]

-

Anhydrous Conditions: Maintaining anhydrous conditions is crucial to prevent the formation of carboxylic acids.[5]

-

Acidity: PDC is less acidic than the related pyridinium chlorochromate (PCC), making it more suitable for reactions involving acid-sensitive substrates.[6] For highly sensitive compounds, sodium acetate can be added as a buffer.[5]

-

Reaction Accelerants: To increase the rate of oxidation, additives such as acetic acid, pyridinium trifluoroacetate (PTFA), or pyridinium tosylate (PPTS) can be incorporated.[5]

Reaction Mechanism and Workflow

The oxidation of an alcohol by this compound is believed to proceed through the formation of a chromate ester, followed by an oxidative elimination of a chromium(IV) species.

Visualizing the Experimental Workflow

The following diagram illustrates the general laboratory workflow for a this compound oxidation.

Proposed Reaction Mechanism

The mechanistic pathway for the oxidation of a primary alcohol to an aldehyde using this compound is depicted below.

Safety Considerations

This compound contains hexavalent chromium and is therefore considered toxic and carcinogenic.[1][7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As a strong oxidant, PDC can promote fires and may be explosive when in contact with organic materials.[7]

References

- 1. Cornforth reagent - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. adichemistry.com [adichemistry.com]

- 6. This compound (PDC) [organic-chemistry.org]

- 7. PDC Pyridium Dichromate Oxidations – Cornforth Reagent - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyridinium Dichromate (PDC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of pyridinium dichromate (PDC), a versatile oxidizing agent in organic synthesis.

This compound, also known as the Cornforth reagent, is a complex of chromium(VI) oxide with pyridine.[1][2] It is a milder and more selective oxidizing agent than many other chromium-based reagents, making it particularly useful for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3][4] Its reduced acidity compared to pyridinium chlorochromate (PCC) makes it suitable for reactions involving acid-sensitive substrates.[1][5]

Physical Appearance

This compound is typically an orange to brownish-red crystalline powder or a yellow to red-orange solid.[6][7][8][9] It is a non-hygroscopic, air-stable solid, which facilitates its handling and storage under ambient conditions.[1][2][5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 20039-37-6 | [6][8] |

| Molecular Formula | C₁₀H₁₂Cr₂N₂O₇ | [6] |

| Molecular Weight | 376.21 g/mol | [6][7] |

| Melting Point | 140-153 °C (284-307 °F) | [4][6][7][8][10] |

| Appearance | Orange to brownish-red crystalline powder; Yellow granule | [6][7][11] |

| Solubility | Soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][4][12] Sparingly soluble in dichloromethane (CH₂Cl₂) and chloroform.[1][12] Insoluble in hexane, ether, and ethyl acetate.[12] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of chromium trioxide (CrO₃) with pyridine in an aqueous solution.[2][5]

Materials:

-

Chromium trioxide (CrO₃)

-

Pyridine (C₅H₅N)

-

Deionized water

-

Acetone

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve chromium trioxide in deionized water to form a concentrated solution.[2]

-

Slowly add pyridine to the cooled chromium trioxide solution with continuous stirring.[1][2] The temperature should be maintained at 15-25°C.[13] Caution: The reaction is exothermic and can be explosive if the addition is too rapid.[2]

-

After the addition is complete, slowly add acetone to the reaction mixture to precipitate the product.[13]

-

Cool the mixture to -20°C for approximately 3 hours to ensure complete crystallization.[9]

-

Wash the crystals with a small amount of cold acetone and dry them under a vacuum.[2][9]

Purification Protocol

For high-purity applications, this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimum volume of water.[9]

-

Add approximately five volumes of cold acetone to the solution.[9]

-

Cool the mixture to -20°C for three hours to induce crystallization.[9]

-

Collect the purified orange crystals by filtration, wash with a small amount of cold acetone, and dry under a vacuum.[9]

Handling and Safety Precautions

-

Toxicity: this compound is toxic and a suspected carcinogen due to its hexavalent chromium content.[1][2] It should be handled with extreme care in a well-ventilated fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[14]

-

Fire Hazard: PDC is an oxidizing agent and may intensify fires.[14] Keep it away from combustible materials.[15]

-

Disposal: Dispose of chromium-containing waste according to institutional and local environmental regulations.[14]

Visualization of Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

References

- 1. adichemistry.com [adichemistry.com]

- 2. Cornforth reagent - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound (PDC) [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound (PDC) [commonorganicchemistry.com]

- 9. This compound | 20039-37-6 [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. americanelements.com [americanelements.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. CN105237592A - Preparation method of allose derivative - Google Patents [patents.google.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

Pyridinium Dichromate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium dichromate (PDC), with the chemical formula [C₅H₅NH]₂[Cr₂O₇], is a strong yet selective oxidizing agent widely utilized in organic synthesis.[1] Its efficacy in converting primary and secondary alcohols to aldehydes and ketones, respectively, has made it a valuable tool for chemists.[1] A critical aspect of employing PDC effectively and safely lies in understanding its solubility profile across a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in various organic media, details experimental protocols for its use, and presents visual diagrams to illustrate key concepts.

Data Presentation: Solubility of this compound

The solubility of this compound is significantly influenced by the polarity of the solvent. Generally, it exhibits higher solubility in polar aprotic solvents and is poorly soluble in nonpolar and weakly polar solvents. The following table summarizes the available quantitative and qualitative solubility data for PDC in common organic solvents.

| Solvent | Formula | Type | Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 0.9 g/mL (at 25°C)[2][3] | High solubility allows for homogeneous reaction conditions. In DMF, PDC can oxidize non-conjugated primary alcohols to carboxylic acids.[4] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[4][5][6] | Similar to DMF, high solubility is expected. |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble[5][7] | A suitable solvent for homogeneous reactions. |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Slightly Soluble / Sparingly Soluble[4][5][7] | Often used as a suspension. In DCM, oxidation of primary alcohols typically stops at the aldehyde stage.[4] |

| Chloroform | CHCl₃ | Chlorinated | Slightly Soluble / Sparingly Soluble[5][7] | Similar to dichloromethane, it is used for heterogeneous reactions. |

| Acetone | C₃H₆O | Ketone | Slightly Soluble / Sparingly Soluble[5][7] | Limited solubility restricts its use in some applications. |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | Insoluble | Not a suitable solvent for PDC reactions. |

| Diethyl Ether | (C₂H₅)₂O | Ether | Insoluble[5] | PDC is not soluble in diethyl ether. |

| Hexane | C₆H₁₄ | Aliphatic Hydrocarbon | Insoluble[5] | Insoluble in non-polar alkane solvents. |

| Ethyl Acetate | C₄H₈O₂ | Ester | Insoluble[5] | Poor solubility limits its use as a reaction solvent. |

Experimental Protocols

The choice of solvent is paramount in controlling the outcome of oxidations using this compound. Below are detailed methodologies for key experiments.

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde using PDC in Dichloromethane

This protocol is designed for the selective oxidation of a primary alcohol to its corresponding aldehyde, minimizing over-oxidation to the carboxylic acid.

Materials:

-

Primary alcohol

-

This compound (PDC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Celite® or molecular sieves (optional, but recommended)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add this compound (1.5 - 2.5 equivalents) and Celite® or finely ground molecular sieves.

-

Add anhydrous dichloromethane to create a suspension.

-

Dissolve the primary alcohol (1 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Add the alcohol solution dropwise to the stirring PDC suspension at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours. A brown, tar-like material may precipitate during the reaction.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether.

-

Filter the mixture through a pad of silica gel to remove the chromium byproducts and Celite®/molecular sieves.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde.

-

If necessary, purify the product by column chromatography.

Protocol 2: Oxidation of a Non-conjugated Primary Alcohol to a Carboxylic Acid using PDC in Dimethylformamide

This protocol is employed when the desired product is a carboxylic acid, taking advantage of the enhanced oxidizing power of PDC in a polar solvent.

Materials:

-

Non-conjugated primary alcohol

-

This compound (PDC)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether ((C₂H₅)₂O)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Aqueous hydrochloric acid (HCl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, dissolve the primary alcohol (1 equivalent) in anhydrous dimethylformamide.

-

Add this compound (2.5 - 4 equivalents) portion-wise to the stirred solution. The reaction is often exothermic, and cooling may be necessary.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Wash the organic layer successively with water, 5% aqueous HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude carboxylic acid.

-

Purify the product by crystallization or column chromatography as needed.

Mandatory Visualization

Logical Relationship of Solvent Choice on PDC Oxidation Product

The following diagram illustrates the critical role of the solvent in directing the oxidation pathway of a primary alcohol with this compound.

Caption: Solvent-dependent oxidation of primary alcohols using PDC.

Experimental Workflow for PDC Oxidation

The generalized workflow for a typical oxidation reaction using this compound is depicted below.

References

- 1. This compound (PDC) [commonorganicchemistry.com]

- 2. This compound | 20039-37-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. adichemistry.com [adichemistry.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound CAS#: 20039-37-6 [m.chemicalbook.com]

- 7. thieme-connect.com [thieme-connect.com]

Pyridinium Dichromate (PDC) Oxidation: A Technical Guide to the Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium dichromate (PDC), a complex of chromium(VI) oxide with pyridine and water, is a versatile and selective oxidizing agent widely employed in organic synthesis. Its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions makes it a valuable tool in the synthesis of complex molecules, particularly those sensitive to more acidic or aggressive reagents. This guide provides an in-depth exploration of the core mechanism of PDC oxidation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Oxidation Mechanism

The oxidation of alcohols by this compound proceeds through a well-established mechanism involving the formation of a chromate ester intermediate, followed by an E2-like elimination of a proton from the alcohol's alpha-carbon.

The key steps of the mechanism are as follows:

-

Formation of the Chromate Ester: The alcohol oxygen attacks one of the chromium atoms in the dichromate species, leading to the formation of a chromate ester. This step is typically in equilibrium.

-

Proton Abstraction and Elimination: A base, often pyridine present in the reaction mixture, abstracts a proton from the carbon bearing the hydroxyl group (the α-carbon). Simultaneously, the chromium-oxygen bond breaks, with the electrons moving to the chromium center. This concerted step results in the formation of a carbon-oxygen double bond (the carbonyl group) and the reduction of Cr(VI) to a Cr(IV) species.

-

Further Reduction of Chromium: The Cr(IV) species is unstable and can undergo further reactions, often disproportionating to Cr(III) and Cr(VI) or reacting with another alcohol molecule, ultimately leading to the more stable Cr(III) oxidation state as the final inorganic by-product.

The nature of the solvent plays a crucial role in the outcome of the oxidation of primary alcohols. In anhydrous dichloromethane (CH₂Cl₂), the reaction typically stops at the aldehyde stage. However, in a more polar solvent like dimethylformamide (DMF), primary alcohols can be further oxidized to carboxylic acids. This is believed to occur via the formation of a hydrate from the intermediate aldehyde, which is then susceptible to further oxidation.

Quantitative Data on PDC Oxidations

The efficiency and selectivity of this compound oxidations are influenced by the substrate, solvent, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Data for the Oxidation of Primary Aliphatic Alcohols by PDC

| Substrate | k₂ (10⁻⁴ dm³ mol⁻¹ s⁻¹) at 298 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

| Methanol | 12.6 | 58.1 ± 0.6 | -106 ± 2 |

| Ethanol | 18.9 | 54.8 ± 0.9 | -113 ± 2 |

| Propan-1-ol | 33.3 | 48.8 ± 0.7 | -129 ± 2 |

| Butan-1-ol | 36.0 | 48.0 ± 0.4 | -131 ± 1 |

| 2-Methylpropan-1-ol | 45.0 | 46.8 ± 0.4 | -133 ± 1 |

| 2-Chloroethanol | 0.54 | 74.0 ± 0.3 | -79 ± 1 |

| 2-Methoxyethanol | 2.88 | 64.5 ± 0.5 | -97 ± 2 |

Data sourced from a kinetic study on the oxidation of nine aliphatic primary alcohols by PDC in dimethylsulfoxide.

Table 2: Reaction Yields for the PDC Oxidation of Various Alcohols

| Substrate | Product | Solvent | Yield (%) |

| Benzyl alcohol | Benzaldehyde | CH₂Cl₂ | 98 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | CH₂Cl₂ | 95 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | CH₂Cl₂ | 92 |

| Cinnamyl alcohol | Cinnamaldehyde | CH₂Cl₂ | 85 |

| Geraniol | Geranial | CH₂Cl₂ | 88 |

| Cyclohexanol | Cyclohexanone | CH₂Cl₂ | 90 |

| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | CH₂Cl₂ | 92 |

| (-)-Menthol | (-)-Menthone | CH₂Cl₂ | 87 |

Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

The following are generalized experimental protocols for the oxidation of alcohols using this compound. It is crucial to handle chromium(VI) reagents with appropriate safety precautions as they are toxic and carcinogenic.

Preparation of this compound (PDC)

-

Materials: Chromium trioxide (CrO₃), pyridine, water.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a solution of chromium trioxide in water to pyridine with vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

A yellow-orange precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold acetone, and dry under vacuum. The resulting orange solid is non-hygroscopic and can be stored.

-

General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde

-

Materials: Primary alcohol, this compound (PDC), anhydrous dichloromethane (CH₂Cl₂), Celite® or molecular sieves.

-

Procedure:

-

To a stirred suspension of this compound (1.5 equivalents) and powdered 3Å molecular sieves in anhydrous dichloromethane, add a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.

-

Wash the Celite® pad with additional diethyl ether.

-

Combine the organic filtrates and wash successively with saturated aqueous NaHCO₃, 5% aqueous HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the product by distillation or column chromatography on silica gel as required.

-

General Protocol for the Oxidation of a Secondary Alcohol to a Ketone

-

Materials: Secondary alcohol, this compound (PDC), anhydrous dichloromethane (CH₂Cl₂).

-

Procedure:

-

Follow the same general procedure as for the oxidation of primary alcohols.

-

The stoichiometry is typically 1.5 equivalents of PDC per equivalent of the secondary alcohol.

-

Work-up and purification are analogous to the procedure for aldehydes.

-

Visualizing the Mechanism and Workflow

PDC Oxidation Mechanism

Caption: The mechanism of PDC oxidation of alcohols.

Experimental Workflow for PDC Oxidation

Caption: A typical experimental workflow for PDC oxidation.

Pyridinium Dichromate: A Comprehensive Technical Guide to Safe Handling and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

Foreword

Pyridinium dichromate (PDC), also known as the Cornforth reagent, is a powerful oxidizing agent widely utilized in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] While its efficacy is well-documented, the inherent risks associated with its use necessitate a thorough understanding of its hazardous properties and strict adherence to safety protocols. This guide provides an in-depth overview of the safety precautions, handling procedures, emergency responses, and disposal methods for this compound to ensure the well-being of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

This compound is a flammable, oxidizing, corrosive, and carcinogenic solid.[3][4][5] It is classified as a hazardous substance and requires careful handling to mitigate risks. As a strong oxidizer, it can intensify fires and may cause a fire upon contact with combustible materials.[1] The presence of hexavalent chromium designates it as a suspected human carcinogen.[1]

Table 1: GHS Hazard Statements

| Code | Hazard Statement |

| H228 | Flammable solid.[4][5] |

| H272 | May intensify fire; oxidizer.[3][5] |

| H314 | Causes severe skin burns and eye damage.[3][4][5] |

| H317 | May cause an allergic skin reaction.[4] |

| H350 | May cause cancer by inhalation.[3][4] |

| H410 | Very toxic to aquatic life with long lasting effects.[1][3][4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of PDC is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value |

| Appearance | Orange to brown crystalline powder.[1][2] |

| Molecular Formula | C10H12Cr2N2O7 |

| Molecular Weight | 376.20 g/mol |

| Melting Point | 152-153 °C[2][6][7] |

| Solubility | Soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Poorly soluble in acetone and chlorinated solvents.[1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[8] It is, however, hygroscopic.[3] |

Exposure Controls and Personal Protection

Strict engineering controls and appropriate personal protective equipment (PPE) are mandatory when working with this compound.

Engineering Controls

-

Fume Hood: All work with PDC must be conducted in a well-ventilated chemical fume hood.[4][6]

-

Ventilation: Use adequate ventilation to keep airborne concentrations low.[9]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Table 3: Personal Protective Equipment (PPE) Requirements

| Body Part | PPE Specification |

| Eyes/Face | Chemical safety goggles and a face shield are required.[3] |

| Skin | Chemical-resistant gloves (inspect before use), a chemical apron, and protective clothing are necessary to prevent skin contact.[3] |

| Respiratory | A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation is experienced. |

Handling and Storage Protocols

Safe Handling Procedures

-

Avoid Contact: Avoid contact with eyes, skin, and clothing.

-

Dust Minimization: Minimize dust generation and accumulation.

-

Ignition Sources: Keep away from heat, sparks, and open flames.[3]

-

Incompatible Materials: Avoid contact with combustible materials, reducing agents, and strong oxidants.

-

Hygiene: Wash hands thoroughly after handling and before breaks.[3]

Storage Requirements

-

Container: Store in a tightly closed container.[3]

-

Location: Store in a cool, dry, and well-ventilated area.[3]

-

Separation: Keep away from incompatible substances, including combustible materials. Do not store near organic materials or powdered metals.[3]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

Table 4: First Aid Protocols

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3] |

Fire Fighting Measures

-

Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[3] Use flooding amounts of water.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

Hazards: As a strong oxidizer, PDC can cause fire on contact with other materials. During a fire, irritating and highly toxic gases may be generated.

Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and containment.

Caption: Workflow for this compound Spill Response.

Toxicity and Carcinogenicity

This compound is recognized as a toxic and carcinogenic substance.

Table 5: Toxicological Data

| Effect | Description |

| Carcinogenicity | Classified as a Group 1 carcinogen (carcinogenic to humans) by IARC, and a known carcinogen by NTP, due to the presence of chromium (VI) compounds.[3] |

| Acute Toxicity | The toxicological properties have not been fully investigated, but it is known to cause irritation to the eyes, skin, and respiratory tract. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested. |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] Immobilization EC50 for Daphnia magna is 0.91 mg/l over 48 hours.[3] Growth inhibition EC50 for Pseudokirchneriella subcapitata is 1.05 mg/l over 72 hours.[3] |

Disposal Considerations

Waste disposal must be handled with extreme care and in accordance with all applicable regulations.

-

Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[6]

-

Disposal Method: Dispose of the material in a manner consistent with federal, state, and local regulations. It is recommended to use a licensed disposal company and to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]

Experimental Protocols

Protocol for a Small-Scale Oxidation Reaction

-

Preparation: Before starting, ensure a clean and dry fume hood is available, with a functioning safety shower and eyewash station nearby. Assemble all necessary glassware and ensure it is free of any combustible residues.

-

Personal Protective Equipment: Don the appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.

-

Reagent Handling: Weigh the required amount of this compound in the fume hood. Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.

-

Reaction Setup: In the fume hood, add the this compound to the reaction vessel containing the solvent and the alcohol to be oxidized. The addition should be done slowly and in portions to control any potential exotherm.[10]

-

Monitoring: Monitor the reaction for any signs of an uncontrolled exothermic reaction.[10] The use of a cooling bath is recommended.[10]

-

Work-up: Once the reaction is complete, quench the reaction mixture carefully according to the specific experimental procedure.

-

Waste Disposal: All waste materials, including any residual PDC and contaminated solvents, must be collected in a designated hazardous waste container.

Protocol for Handling a Small Spill (less than 5 grams)

-

Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-